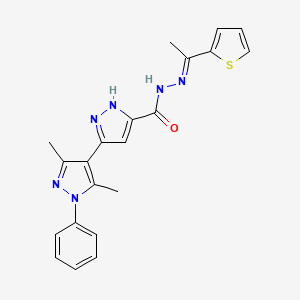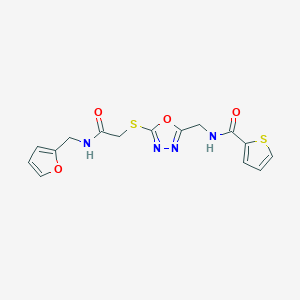![molecular formula C19H21F3N4O3 B11442846 Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B11442846.png)
Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a piperazine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction.
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a suitable diamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: It is used in studies involving the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmacological Studies: It is evaluated for its potential to reduce endoplasmic reticulum stress and apoptosis in human neuronal cells.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves:
Inhibition of Nitric Oxide Production: The compound inhibits the production of nitric oxide in LPS-stimulated human microglia cells.
Reduction of Tumor Necrosis Factor-α Production: It reduces the production of tumor necrosis factor-α in human microglia cells.
Inhibition of Endoplasmic Reticulum Stress: The compound reduces the expression of the endoplasmic reticulum chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Comparison with Similar Compounds
Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can be compared with other pyrimidine derivatives:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Similar Compounds
- Triazole-pyrimidine hybrids
- Indole derivatives
Properties
Molecular Formula |
C19H21F3N4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21F3N4O3/c1-3-29-18(27)26-10-8-25(9-11-26)17-23-14(12-16(24-17)19(20,21)22)13-6-4-5-7-15(13)28-2/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
KHRMKOISRSVFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11442768.png)

![6-[(4-methylphenyl)sulfonyl]-N-[4-(methylsulfanyl)benzyl]pyridine-3-carboxamide](/img/structure/B11442775.png)



![N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethyl)benzamide](/img/structure/B11442797.png)
![N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11442807.png)
![Dimethyl 2-({[ethyl(2-hydroxyethyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B11442814.png)
![4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)-N-(4-methoxybenzyl)benzamide](/img/structure/B11442819.png)
![2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide](/img/structure/B11442823.png)
![2,2-dimethyl-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11442831.png)
![Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11442838.png)

